

# Solubility Profile & Physicochemical Characterization of Methyl (R)-5-hydroxyhexanoate

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## Compound of Interest

Compound Name:	Hexanoic acid, 5-hydroxy-, methyl ester, (5R)-
CAS No.:	244006-10-8
Cat. No.:	B3254765

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## Executive Summary

Methyl (R)-5-hydroxyhexanoate (CAS: 83972-61-6) is a critical chiral building block, predominantly utilized in the asymmetric synthesis of HMG-CoA reductase inhibitors (statins) and specialty biodegradable polymers.<sup>[1]</sup> As a bifunctional molecule containing both a hydroxyl group and a methyl ester moiety on a short alkyl chain, it exhibits complex amphiphilic behavior.

This technical guide provides an in-depth analysis of its solubility and miscibility profiles. Unlike solid intermediates that follow simple saturation kinetics, Methyl (R)-5-hydroxyhexanoate is a viscous liquid at standard temperature and pressure (STP). Consequently, its characterization requires a focus on Liquid-Liquid Equilibrium (LLE), miscibility gaps, and partition coefficients rather than traditional solid-liquid solubility curves. This distinction is vital for designing efficient extraction and purification downstream processes (DSP).

## Physicochemical Identity & Predicted Properties

Understanding the molecular drivers of solubility—specifically the competition between the hydrogen-bonding hydroxyl group and the lipophilic hexanoate chain—is prerequisite to experimental design.

Property	Value / Description	Source/Basis
IUPAC Name	Methyl (5R)-5-hydroxyhexanoate	PubChem [1]
CAS Number	83972-61-6 (R-isomer)	NIST [2]
Molecular Formula	C	
	H	--
	O	
Molecular Weight	146.18 g/mol	--
Physical State	Colorless to pale yellow liquid	Experimental [3]
Boiling Point	~192 °C (760 mmHg) / 74 °C (0.6 mmHg)	Est.[1][2][3][4][5][6][7] / Exp. [3]
LogP (Octanol/Water)	-0.44 - 0.71	Predicted [4]
Density	~1.0 g/cm	Est.

## Solubility & Miscibility Profile

The following data categorizes solvent interactions based on polarity and thermodynamic compatibility.

## Solvent Compatibility Matrix

Data represents miscibility behavior at 25°C.

Solvent Class	Representative Solvents	Solubility Behavior	Mechanistic Insight
Polar Protic	Methanol, Ethanol, Isopropanol	Fully Miscible	Strong H-bond donor/acceptor interactions with the C5-OH group stabilize the mixture.
Polar Aprotic	Acetone, Acetonitrile, DMSO	Fully Miscible	Dipole-dipole interactions dominate; ester group facilitates solvation.
Moderately Polar	Ethyl Acetate, Dichloromethane, THF	High / Miscible	Excellent solvents for extraction; favorable interaction with the ester moiety.
Non-Polar	n-Hexane, Cyclohexane, Heptane	Immiscible / Low	Miscibility Gap. The polar hydroxyl group creates a high energetic penalty for solvation in aliphatic hydrocarbons.
Aqueous	Water	Partially Soluble	~220 g/L (Est). The hydrophobic alkyl chain prevents full miscibility, but the OH/Ester groups allow significant solubilization.

## Thermodynamic Modeling of Liquid-Liquid Equilibrium

For process simulation (e.g., Aspen Plus), the solubility behavior of this liquid solute in immiscible solvents (like hexane or water) is best modeled using activity coefficient models rather than solid solubility equations (like Apelblat).

- Recommended Model: NRTL (Non-Random Two-Liquid) or UNIQUAC.
- Justification: These models account for the non-ideality in the liquid phase and the local composition differences caused by the polar hydroxyl group clustering away from non-polar solvent molecules.

## Experimental Protocols

Since the target is a liquid, standard "excess solid" solubility methods are invalid. The following protocols are designed for Liquid-Liquid Miscibility and Partition Coefficient determination.

### Protocol A: Cloud Point Method (Miscibility Boundary)

Objective: Determine the solubility limit of Methyl (R)-5-hydroxyhexanoate in non-polar solvents (e.g., Hexane) or water.

Reagents:

- Analyte: Methyl (R)-5-hydroxyhexanoate (>98% purity).
- Solvent: n-Hexane (HPLC Grade).

Workflow:

- Gravimetric Preparation: Weigh 1.00 g of Methyl (R)-5-hydroxyhexanoate into a jacketed glass vessel equipped with a magnetic stirrer.
- Temperature Control: Set jacket temperature to  $25^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$ .
- Titration: Add n-Hexane dropwise via a calibrated burette while stirring vigorously.
- Endpoint Detection: Monitor turbidity using a laser transmittance probe or visual inspection against a dark background. The Cloud Point is reached when the clear solution turns persistently turbid (onset of phase separation).
- Calculation:

## Protocol B: Shake-Flask Partition Method (Equilibrium Distribution)

Objective: Determine the partition coefficient ( ) between water and an organic solvent (e.g., Ethyl Acetate) for extraction efficiency.

Workflow Visualization:



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Figure 1: Workflow for determining the partition coefficient of liquid solutes.

Step-by-Step Methodology:

- Preparation: In a 20 mL scintillation vial, add 5 mL of organic solvent (e.g., Ethyl Acetate) and 5 mL of deionized water.
- Spiking: Add 100 mg of Methyl (R)-5-hydroxyhexanoate.
- Equilibration: Cap and shake at 200 RPM for 24 hours at 25°C.
- Separation: Centrifuge at 3000 RPM for 10 minutes to break any emulsion.
- Sampling: Carefully remove aliquots from both the upper (organic) and lower (aqueous) phases.
- Analysis: Dilute samples in Acetonitrile and analyze via GC-FID (Gas Chromatography - Flame Ionization Detection).
  - Column: DB-WAX or equivalent polar column.
  - Carrier: Helium @ 1 mL/min.
  - Oven: 50°C (1 min) → 10°C/min → 220°C.

- Data Processing: Calculate partition coefficient ( ):

## Application: Purification Strategy

Based on the solubility profile, the following purification logic is recommended for synthesizing statin intermediates:

- Reaction Quench: The crude reaction mixture (often in aqueous buffer) contains the product, salts, and enzymes/cofactors.
- Extraction Solvent: Use Ethyl Acetate or Methyl tert-butyl ether (MTBE).
  - Rationale: High solubility of the product allows efficient recovery from the aqueous phase (where solubility is limited to ~220 g/L).
- Wash Step: Wash the organic layer with a small volume of n-Hexane or Heptane (if product loss is acceptable) or perform a back-extraction.
  - Warning: Since the product has finite solubility in alkanes (miscibility gap), adding too much hexane to the ethyl acetate solution may precipitate the product as an oil or cause oiling out. Use hexane only to remove highly non-polar impurities if the product remains dissolved in a polar co-solvent.
- Polishing: For high purity, fractional distillation is preferred over crystallization due to the liquid state.

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## Sources

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